1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol -

1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol

Catalog Number: EVT-5450098
CAS Number:
Molecular Formula: C12H18F2N4O2
Molecular Weight: 288.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Relevance: The presence of a pyrazole ring, a common structural motif in many bioactive compounds, links this compound to 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol. Both compounds share this heterocyclic structure, highlighting a potential common origin or shared synthetic pathway.
  • Relevance: The shared presence of a pyrazole ring connects this compound to 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol. This suggests a potential interest in exploring the biological activity of compounds containing both pyrazole and benzimidazole moieties, given the presence of the benzimidazole unit in this compound and the pyrazole ring in the target compound.
  • Relevance: While structurally distinct from 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol, BMS-820132's inclusion as a "partial GK activator" suggests a potential shared interest in the therapeutic application of compounds containing pyrazole moieties. This highlights the importance of exploring diverse chemical modifications around the pyrazole core, as observed in both BMS-820132 and the target compound.
  • Relevance: This compound, similar to 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol, showcases a pyrazole ring directly attached to another heterocycle (benzimidazole) through a carbonyl linker. This structural similarity, despite the differences in substituents and the second heterocycle, places these compounds in a similar chemical space, suggesting potential overlap in their chemical properties or biological activities.
  • Relevance: Both this compound and 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol share a common structural motif: a substituted pyrazole ring connected to another group through a carbonyl linker. The presence of chlorine and fluorine substitutions in both compounds further strengthens their structural similarity, suggesting potential exploration of halogenated pyrazole derivatives as a valuable avenue for drug discovery.
  • Relevance: The presence of a chlorophenyl-substituted pyrazole ring in this compound directly relates it to 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol. While the target compound features a difluoromethyl group on the pyrazole ring, both compounds highlight the significance of halogenated aryl substituents attached to the pyrazole core for modulating biological activity or influencing physicochemical properties.
  • Relevance: The presence of the diphenyl-substituted pyrazole ring links this compound to 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol. The diphenyl substitution pattern on the pyrazole ring, although at different positions compared to the difluoromethyl group in the target compound, suggests a potential exploration of diverse substitution patterns on the pyrazole core to fine-tune desired biological or physicochemical properties.
  • Relevance: Although structurally different from 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol, both molecules share the presence of a pyrazole ring, a heterocycle commonly found in various pharmaceuticals and agrochemicals. The diverse substitution patterns and the presence of other heterocycles in these compounds highlight the versatility of the pyrazole scaffold for exploring structure-activity relationships and developing compounds with tailored properties.
  • Relevance: The core structure of these compounds, consisting of a pyrazole ring directly attached to another group via a carbonyl linker, resembles 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol. The observed antifungal activity of certain derivatives within this group emphasizes the importance of exploring diverse substitutions on both the pyrazole and the linked moieties for optimizing desired biological activities. This further strengthens the rationale for investigating structure-activity relationships around the core structure shared by these compounds.
  • Relevance: Although structurally different from 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol, both compounds contain a pyrazole-based ring system. The presence of this heterocycle, often found in bioactive molecules, suggests a potential shared chemical space or a similar mode of action, warranting further investigation into their biological profiles and potential applications.
          • Relevance: Both this compound and 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol contain a substituted pyrazole ring. This shared structural feature highlights the relevance of the pyrazole moiety in various chemical contexts and potential applications, even with different substituents and functionalities attached to the core structure.
                          • Relevance: While structurally distinct from 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol, MK-5046's inclusion as a nonpeptide BRS-3 agonist with unusual pharmacological properties underscores the potential of exploring diverse chemical scaffolds around heterocyclic rings, such as pyrazole, for targeting specific receptor subtypes and achieving desired biological effects.
                          • Relevance: HBT1, similar to 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol, contains a trifluoromethyl-substituted pyrazole ring. This shared structural motif highlights the relevance of incorporating fluorine atoms into drug-like molecules, potentially enhancing their metabolic stability and binding affinity to target proteins. The presence of this specific substitution pattern in both compounds suggests that exploring fluorine-containing pyrazole derivatives could be a promising strategy for drug discovery.
                          • Relevance: AZD3965 shares a trifluoromethyl-substituted pyrazole ring with 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol. This structural similarity, although within larger and more complex molecules, highlights the potential significance of this particular substitution pattern for interacting with biological targets and influencing pharmacological activity.
                          • Relevance: Although structurally distinct from 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol, AR-C155858's inclusion as an MCT1 inhibitor with similar effects to AZD3965 suggests a potential shared interest in the pharmacological potential of compounds containing substituted pyrazole rings, particularly for targeting transporter proteins.

                          28. 5-(5-bromobenzofuran-2-yl)-substituted 1,3,4-oxadiazole-\n2-thiol derivatives [³⁴]* Compound Description: This group of compounds combines a brominated benzofuran moiety with a 1,3,4-oxadiazole-2-thiol ring system. They have been subjected to molecular docking studies targeting DNA GyrB, a topoisomerase crucial for bacterial survival, particularly in Mycobacterium tuberculosis. These investigations suggest their potential as antibacterial agents.* Relevance: While these compounds don't directly share the core pyrazole structure with 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol, their focus on targeting DNA GyrB, a validated target for developing novel antimicrobials, underscores the broader context of exploring heterocyclic compounds for therapeutic applications. This emphasizes that despite structural differences, exploring diverse heterocyclic scaffolds can lead to the discovery of compounds with valuable biological activities, potentially targeting similar pathways or mechanisms.

                          Properties

                          Product Name

                          1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol

                          IUPAC Name

                          [1-(difluoromethyl)pyrazol-3-yl]-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]methanone

                          Molecular Formula

                          C12H18F2N4O2

                          Molecular Weight

                          288.29 g/mol

                          InChI

                          InChI=1S/C12H18F2N4O2/c1-16(2)7-12(20)4-6-17(8-12)10(19)9-3-5-18(15-9)11(13)14/h3,5,11,20H,4,6-8H2,1-2H3

                          InChI Key

                          JNHHFQUIGMEIHJ-UHFFFAOYSA-N

                          SMILES

                          CN(C)CC1(CCN(C1)C(=O)C2=NN(C=C2)C(F)F)O

                          Canonical SMILES

                          CN(C)CC1(CCN(C1)C(=O)C2=NN(C=C2)C(F)F)O

                          Product FAQ

                          Q1: How Can I Obtain a Quote for a Product I'm Interested In?
                          • To receive a quotation, send us an inquiry about the desired product.
                          • The quote will cover pack size options, pricing, and availability details.
                          • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
                          • Quotations are valid for 30 days, unless specified otherwise.
                          Q2: What Are the Payment Terms for Ordering Products?
                          • New customers generally require full prepayment.
                          • NET 30 payment terms can be arranged for customers with established credit.
                          • Contact our customer service to set up a credit account for NET 30 terms.
                          • We accept purchase orders (POs) from universities, research institutions, and government agencies.
                          Q3: Which Payment Methods Are Accepted?
                          • Preferred methods include bank transfers (ACH/wire) and credit cards.
                          • Request a proforma invoice for bank transfer details.
                          • For credit card payments, ask sales representatives for a secure payment link.
                          • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
                          Q4: How Do I Place and Confirm an Order?
                          • Orders are confirmed upon receiving official order requests.
                          • Provide full prepayment or submit purchase orders for credit account customers.
                          • Send purchase orders to sales@EVITACHEM.com.
                          • A confirmation email with estimated shipping date follows processing.
                          Q5: What's the Shipping and Delivery Process Like?
                          • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
                          • You can use your FedEx account; specify this on the purchase order or inform customer service.
                          • Customers are responsible for customs duties and taxes on international shipments.
                          Q6: How Can I Get Assistance During the Ordering Process?
                          • Reach out to our customer service representatives at sales@EVITACHEM.com.
                          • For ongoing order updates or questions, continue using the same email.
                          • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

                          Quick Inquiry

                           Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.